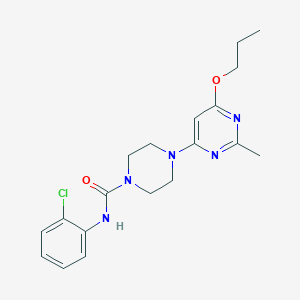
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the late 1990s and has since been studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Potential
A study synthesized various chemical compounds, including derivatives similar to N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, demonstrating significant analgesic and anti-inflammatory activities. These compounds were found to be effective as cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).
Molecular Interaction Studies
Another research focused on molecular interactions of a structurally similar compound with the CB1 cannabinoid receptor. This study provides insights into the conformational properties and binding interactions of such compounds, which is essential for understanding their pharmacological potential (Shim et al., 2002).
Antimicrobial Properties
Various derivatives, closely related to the chemical structure , have been synthesized and tested for antimicrobial activity. These compounds showed moderate effectiveness against Gram-positive and Gram-negative bacteria and fungi (Guna et al., 2009).
Potential in Antitubercular and Antibacterial Applications
A series of related carboxamide derivatives were synthesized and screened for antitubercular and antibacterial activities. Certain derivatives were identified as more potent than standard drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Synthesis and Characterization
Studies involving the synthesis and characterization of compounds with a piperazine moiety, akin to the structure of interest, have contributed to a better understanding of their chemical properties and potential applications (Lv et al., 2013).
Role in CGRP Receptor Inhibition
Research on related compounds demonstrates their potential as calcitonin gene-related peptide (CGRP) receptor antagonists. Such studies are crucial in developing new treatments for conditions like migraine and other neurologic disorders (Cann et al., 2012).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-7-5-4-6-15(16)20/h4-7,13H,3,8-12H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVGZJSIHPTSPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B2359411.png)
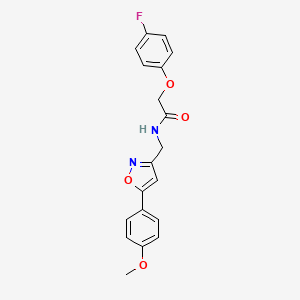
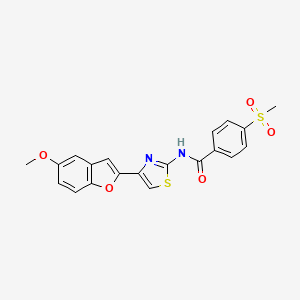

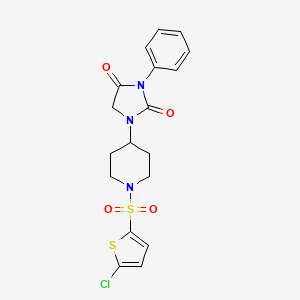
![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)
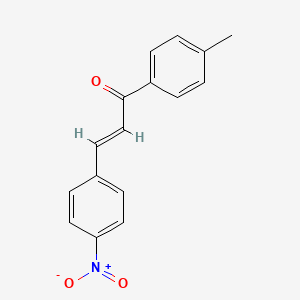
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B2359419.png)
![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)
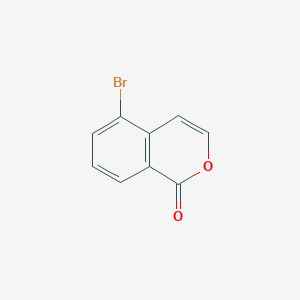
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
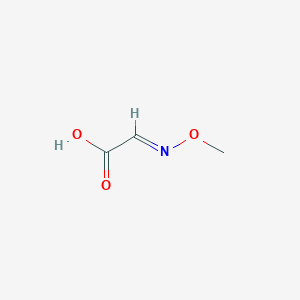
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)